Trinaphthalen-2-yl phosphate
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Overview
Description
It is a derivative of phosphoric acid where three naphthalene rings are attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trinaphthalen-2-yl phosphate typically involves the reaction of 2-naphthol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine . The reaction proceeds through the formation of intermediate phosphorochloridate, which then reacts with additional 2-naphthol molecules to form the final product. The reaction conditions usually involve heating the mixture to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors are often employed to enhance the efficiency and scalability of the process . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Trinaphthalen-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of phosphates with higher oxidation states.
Reduction: Formation of phosphite or phosphine derivatives.
Substitution: Formation of nitro or halogenated naphthalene derivatives.
Scientific Research Applications
Trinaphthalen-2-yl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of trinaphthalen-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular pathways, affecting signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Triphenyl phosphate: Similar structure but with phenyl groups instead of naphthalene rings.
Tris(2,4-di-tert-butylphenyl) phosphate: Contains tert-butyl groups, offering different steric and electronic properties.
Uniqueness
Trinaphthalen-2-yl phosphate is unique due to its naphthalene rings, which provide distinct electronic and steric properties compared to other phosphates. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C30H21O4P |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
trinaphthalen-2-yl phosphate |
InChI |
InChI=1S/C30H21O4P/c31-35(32-28-16-13-22-7-1-4-10-25(22)19-28,33-29-17-14-23-8-2-5-11-26(23)20-29)34-30-18-15-24-9-3-6-12-27(24)21-30/h1-21H |
InChI Key |
PDMLSWLQHBTLJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OP(=O)(OC3=CC4=CC=CC=C4C=C3)OC5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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